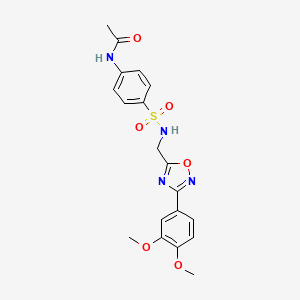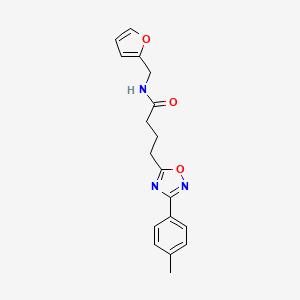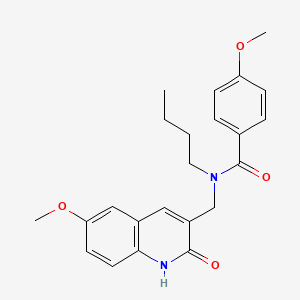
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxybenzamide, also known as BMH-21, is a chemical compound that has been studied extensively for its potential use as an anticancer agent. This compound belongs to a class of compounds known as benzamide derivatives, which have been shown to have a variety of biological activities.
作用机制
The mechanism of action of N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of a protein known as heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that is involved in the folding and stabilization of other proteins, many of which are involved in cancer cell growth and survival. By inhibiting Hsp90, N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxybenzamide may disrupt the function of these proteins and induce cancer cell death.
Biochemical and Physiological Effects:
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxybenzamide has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer activity, N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxybenzamide has also been shown to have anti-inflammatory activity and to inhibit the growth of bacteria and fungi.
实验室实验的优点和局限性
One advantage of N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxybenzamide is that it has been shown to be effective against a wide range of cancer cell types. However, one limitation is that it can be difficult to synthesize and purify, which may limit its use in certain experiments.
未来方向
There are several potential future directions for research on N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxybenzamide. One area of interest is the development of more efficient synthesis methods for this compound. In addition, further studies are needed to fully understand the mechanism of action of N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxybenzamide and to identify any potential side effects or toxicity. Finally, there is also interest in exploring the potential use of N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxybenzamide in combination with other anticancer agents to enhance its effectiveness.
合成方法
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxybenzamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 4-methoxybenzoyl chloride with butylamine to form N-butyl-4-methoxybenzamide. This intermediate product is then reacted with 2-hydroxy-6-methoxyquinoline to form the final product, N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxybenzamide.
科学研究应用
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxybenzamide has been shown to have potential as an anticancer agent, particularly in the treatment of breast cancer. Several studies have demonstrated that N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxybenzamide can inhibit the growth of breast cancer cells both in vitro and in vivo. In addition, N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxybenzamide has also been shown to have activity against other types of cancer, including lung cancer and leukemia.
属性
IUPAC Name |
N-butyl-4-methoxy-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-4-5-12-25(23(27)16-6-8-19(28-2)9-7-16)15-18-13-17-14-20(29-3)10-11-21(17)24-22(18)26/h6-11,13-14H,4-5,12,15H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWGFCBHKSJWQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

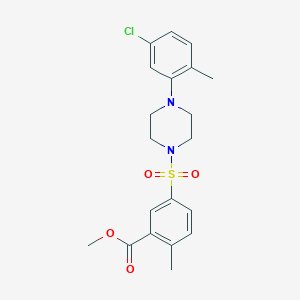

![3-(4-fluorophenyl)-N-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7710896.png)
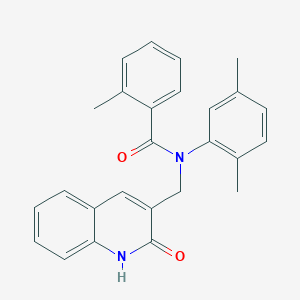
![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2,6-diethylphenyl)acetamide](/img/structure/B7710905.png)
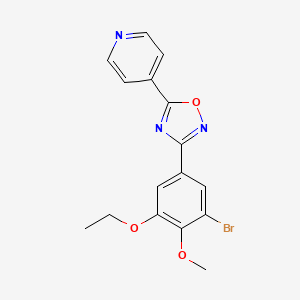
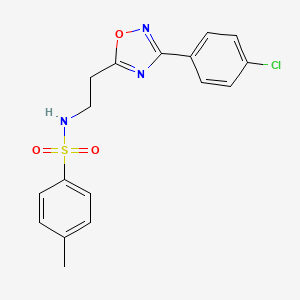

![N-benzyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7710927.png)
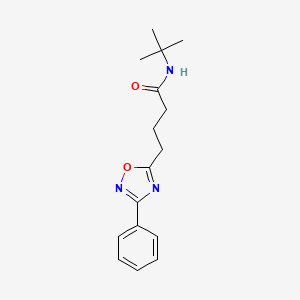
![1-[2-(N-methyl4-chlorobenzenesulfonamido)acetyl]piperidine-4-carboxamide](/img/structure/B7710945.png)

